Methyl 4-chloro-3-(chloromethyl)benzoate

Description

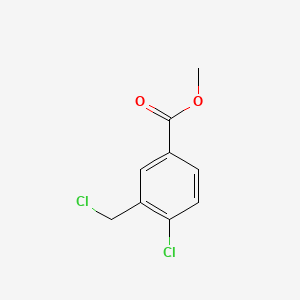

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-chloro-3-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRQEROYWWKDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of Methyl 4-chloro-3-(chloromethyl)benzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-3-(chloromethyl)benzoate

Abstract

Methyl 4-chloro-3-(chloromethyl)benzoate is a pivotal bifunctional building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its structure, featuring a reactive benzylic chloride and a methyl ester on a chlorinated benzene ring, offers multiple avenues for synthetic manipulation. This guide provides a comprehensive overview of a robust and widely employed synthetic strategy, beginning with the esterification of 4-chloro-3-methylbenzoic acid, followed by a selective free-radical chlorination of the benzylic methyl group. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and discuss critical aspects of process control, characterization, and safety. This document is intended for researchers, chemists, and process development professionals seeking a thorough and practical understanding of this synthesis.

Introduction: Strategic Importance

The utility of Methyl 4-chloro-3-(chloromethyl)benzoate stems from its dual reactivity. The chloromethyl group is an excellent electrophilic handle, susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[1][2] This makes it an essential intermediate for constructing complex molecular architectures.[2] Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, further expanding its synthetic potential.[1] Its structural motif is found in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry.

This guide focuses on a logical and efficient two-step synthesis pathway, selected for its high regioselectivity and adaptability from laboratory to pilot scales.

Caption: Step-by-step experimental workflow diagram.

Synthesis of Methyl 4-chloro-3-methylbenzoate (Intermediate)

Table 1: Reagents and Materials for Esterification

| Compound Name | Formula | MW ( g/mol ) | Quantity | Moles | Role |

| 4-Chloro-3-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 50.0 g | 0.293 | Starting Material |

| Methanol (MeOH) | CH₄O | 32.04 | 500 mL | - | Reagent/Solvent |

| Sulfuric Acid (conc. H₂SO₄) | H₂SO₄ | 98.08 | 5.0 mL | ~0.092 | Catalyst |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~300 mL | - | Neutralizing Agent |

| Brine | NaCl (aq) | 58.44 | ~100 mL | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |

Procedure:

-

To a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methylbenzoic acid (50.0 g, 0.293 mol).

-

Add methanol (500 mL). Stir the suspension.

-

Carefully and slowly add concentrated sulfuric acid (5.0 mL) to the stirring suspension. The mixture will warm slightly.

-

Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

After the reaction is complete, cool the flask to room temperature.

-

Reduce the volume of methanol to approximately 100 mL using a rotary evaporator.

-

Transfer the residue to a 1000 mL separatory funnel and dilute with 300 mL of ethyl acetate.

-

Wash the organic layer sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL, or until effervescence ceases), and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

-

The product, Methyl 4-chloro-3-methylbenzoate, is often of sufficient purity (>95%) for the next step. If necessary, it can be further purified by vacuum distillation.

Synthesis of Methyl 4-chloro-3-(chloromethyl)benzoate (Target Compound)

Table 2: Reagents and Materials for Chlorination

| Compound Name | Formula | MW ( g/mol ) | Quantity | Moles | Role |

| Methyl 4-chloro-3-methylbenzoate | C₉H₉ClO₂ | 184.62 | 45.0 g | 0.244 | Starting Material |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 34.0 g | 0.255 | Chlorinating Agent |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.8 g | 0.005 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 450 mL | - | Solvent |

| Sodium Metabisulfite (10% aq) | Na₂S₂O₅ | 190.11 | ~100 mL | - | Quenching Agent |

Procedure:

-

Safety Note: Carbon tetrachloride is a hazardous solvent; alternative solvents like chlorobenzene can be used. AIBN is a thermal initiator and should be handled with care. The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

-

In a 1000 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, dissolve Methyl 4-chloro-3-methylbenzoate (45.0 g, 0.244 mol) in carbon tetrachloride (450 mL).

-

Add N-Chlorosuccinimide (NCS) (34.0 g, 0.255 mol, 1.05 eq) and AIBN (0.8 g, 0.005 mol).

-

Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) and maintain for 3-5 hours. The reaction can be initiated with a UV lamp as an alternative to AIBN. [3]5. Monitor the reaction by Gas Chromatography (GC) for the disappearance of the starting material and the formation of the product. Avoid over-reaction to prevent dichlorination.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate.

-

Filter off the precipitated succinimide and wash it with a small amount of cold CCl₄.

-

Combine the filtrates and wash with 10% aqueous sodium metabisulfite solution (1 x 100 mL) to destroy any remaining active chlorine species, followed by water (2 x 150 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is typically a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to yield pure Methyl 4-chloro-3-(chloromethyl)benzoate. [3]

Characterization and Quality Control

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): Useful for monitoring reaction progress, especially in the esterification step.

-

Gas Chromatography (GC) / Mass Spectrometry (GC-MS): Ideal for assessing purity, quantifying starting material, product, and by-products (e.g., dichlorinated species) in the chlorination step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation. For the final product, the appearance of a singlet at ~4.6-4.8 ppm in the ¹H NMR spectrum is characteristic of the benzylic -CH₂Cl protons, and the disappearance of the methyl singlet from the intermediate (~2.4 ppm) is a key indicator of a successful reaction.

-

Infrared (IR) Spectroscopy: Can confirm the presence of the ester carbonyl group (~1720 cm⁻¹) and changes in the C-H stretching region.

Safety Considerations

-

Reagents: Concentrated sulfuric acid is highly corrosive. Thionyl chloride (an alternative for esterification) is corrosive and lachrymatory. [4]N-Chlorosuccinimide is an irritant and an oxidizer. AIBN can decompose violently if heated improperly. Chlorinated solvents like carbon tetrachloride are toxic and environmentally harmful.

-

Reactions: The chlorination reaction is exothermic and generates radicals; it should be well-controlled. Proper quenching procedures are necessary to neutralize reactive species.

-

Handling: All manipulations must be performed in a chemical fume hood. Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions

| Observation / Problem | Potential Cause & Solution |

| Low yield in esterification | Cause: Incomplete reaction due to equilibrium. Solution: Increase the excess of methanol, extend the reaction time, or use a Dean-Stark trap to remove water if using a solvent like toluene. |

| Incomplete chlorination | Cause: Insufficient initiator, low temperature, or deactivated chlorinating agent. Solution: Add a fresh portion of initiator. Ensure the reaction is at a proper reflux. Use fresh, high-purity NCS. |

| Formation of dichlorinated by-product | Cause: Over-reaction or excess chlorinating agent. Solution: Use only a slight excess (1.0-1.05 eq) of NCS. Monitor the reaction closely by GC and stop it once the starting material is consumed. [3] |

| Ring chlorination occurs | Cause: Presence of Lewis acid impurities (e.g., metal salts). Solution: Ensure glassware is scrupulously clean and free of any metal contaminants. Use high-purity reagents. This is a classic issue of radical vs. electrophilic pathways. |

Conclusion

The via esterification of 4-chloro-3-methylbenzoic acid followed by free-radical side-chain chlorination is a reliable and scalable method. By understanding the underlying mechanisms and carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, high yields of the pure target compound can be achieved. This guide provides the necessary framework for researchers and chemists to successfully implement this synthesis, enabling further exploration in the fields of drug discovery and materials science.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. Vertex AI Search.

- Benchchem. Methyl 3-(chloromethyl)

- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(bromomethyl)

- PrepChem.com.

- Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

- Google Patents. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure.

- LookChem. 4-Chloro-3-methylbenzoic acid. LookChem.

- PubChem. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989. PubChem.

- Benchchem. Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.

- Google Patents. US3449404A - Process for the preparation of esters of alkyl benzene monocarboxylic acids chlorinated in the nucleus.

Sources

An In-depth Technical Guide to Methyl 4-chloro-3-(chloromethyl)benzoate

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author's Foreword: The subject of this guide, Methyl 4-chloro-3-(chloromethyl)benzoate (CAS No. 82659-00-3), is a specialized bifunctional building block. Direct, in-depth literature on this specific isomer is not abundant. Therefore, this document has been constructed with the guiding principles of a senior application scientist: leveraging foundational organic chemistry principles and synthesizing data from closely related, well-documented structural analogs. The insights and protocols herein are derived from established methodologies for similar compounds, providing a robust and scientifically-grounded framework for researchers. Our focus is not merely on what to do, but why it is done, ensuring a deeper understanding of the causality behind each experimental choice.

Molecular Identity and Physicochemical Profile

Methyl 4-chloro-3-(chloromethyl)benzoate is a disubstituted chloromethylbenzoate derivative. Its structure incorporates three key features on a benzene ring: a methyl ester group, a stable aryl chloride, and a highly reactive benzylic chloride. This trifecta of functionalities makes it a versatile intermediate for introducing a substituted benzyl moiety in complex molecule synthesis.

Structure:

Table 1: Core Physicochemical and Identity Data

| Property | Value | Source/Method |

| IUPAC Name | methyl 4-chloro-3-(chloromethyl)benzoate | Nomenclature Rules |

| CAS Number | 82659-00-3 | Registry Number |

| Molecular Formula | C₉H₈Cl₂O₂ | - |

| Molecular Weight | 219.07 g/mol | - |

| Appearance | White to off-white low melting solid (Predicted) | Analog Comparison[1] |

| Boiling Point | ~160-165°C at reduced pressure (Predicted) | Analog Comparison[1] |

| Melting Point | ~39-44°C (Predicted) | Analog Comparison[1][2] |

| Solubility | Soluble in methanol, acetonitrile, chlorinated solvents | Analog Comparison[1] |

| InChI Key | Predicted: VLXQCVWFJOSLHV-UHFFFAOYSA-N | - |

Note: Some physical properties are predicted based on structural analogs like methyl 4-(chloromethyl)benzoate and methyl 4-chlorobenzoate due to limited specific data for this isomer.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to synthesizing Methyl 4-chloro-3-(chloromethyl)benzoate is via the free-radical chlorination of its methyl-substituted precursor, Methyl 4-chloro-3-methylbenzoate. This strategy selectively targets the benzylic protons of the methyl group, which are significantly more reactive towards radical abstraction than the aromatic protons.

The causality for this choice rests on the stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring. This allows for halogenation under conditions that do not affect the aryl ring or the ester functionality.

Workflow: Synthesis via Radical Chlorination

Caption: Synthetic workflow for Methyl 4-chloro-3-(chloromethyl)benzoate.

Detailed Experimental Protocol

This protocol is adapted from established methods for benzylic halogenation of similar substrates.[3]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 4-chloro-3-methylbenzoate (1.0 eq).

-

Reagent Addition: Add an inert solvent such as carbon tetrachloride or benzene to dissolve the starting material. Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Expertise Insight: NCS is often preferred over chlorine gas in a lab setting for safety and selectivity. The initiator is crucial; thermal energy alone is often insufficient to initiate the radical chain reaction efficiently.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

-

Workup (Self-Validating System):

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration. This provides an initial, immediate validation of reaction progress.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the orthogonal reactivity of its functional groups. The benzylic chloride is a potent electrophile, while the ester offers a site for hydrolysis or reduction.

Reactivity Pathways

Caption: Key reactivity pathways for the title compound.

A. Nucleophilic Substitution at the Benzylic Position: The chloromethyl group is the most reactive site, readily participating in nucleophilic substitution reactions.[4] This reactivity is fundamental to its role as a building block. The mechanism can be either Sₙ1 (via a stabilized benzylic carbocation) or Sₙ2, depending on the nucleophile, solvent, and temperature.[4]

-

With Amines: Forms secondary or tertiary amines, crucial for building pharmaceutical scaffolds.

-

With Alcohols/Phenols: Forms ethers.

-

With Thiols: Forms thioethers.

-

With Cyanide: Introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, effectively extending the carbon chain.

B. Transformations of the Methyl Ester: The ester group is less reactive and typically requires more forceful conditions to transform.

-

Hydrolysis: Saponification with a base (e.g., NaOH in aqueous methanol) followed by acidic workup yields the corresponding carboxylic acid, 4-chloro-3-(chloromethyl)benzoic acid. This unmasks a new functional handle for amide couplings or other carboxylate chemistry.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (4-chloro-3-(chloromethyl)phenyl)methanol.

C. Aryl Chloride Reactivity: The aryl chloride is generally unreactive towards traditional nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of C-C or C-N bonds at this position, though this typically requires specific and often harsh conditions.

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized material. The following are predicted spectroscopic data based on the compound's structure and data from analogs.[5]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | δ 7.9-8.1 ppm: (m, 2H, Ar-H ortho to ester), δ 7.4-7.6 ppm: (m, 1H, Ar-H), δ 4.6-4.8 ppm: (s, 2H, -CH₂Cl), δ 3.9 ppm: (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~166 ppm: (C=O), δ ~125-140 ppm: (6x Ar-C), δ ~52 ppm: (-OCH₃), δ ~45 ppm: (-CH₂Cl) |

| IR (cm⁻¹) | ~1720-1730: (C=O stretch, ester), ~2950-3000: (C-H stretch, alkyl/aryl), ~1250-1300: (C-O stretch, ester), ~700-800: (C-Cl stretch) |

| Mass Spec (EI) | M⁺ at m/z 218: (with characteristic M+2 and M+4 isotope pattern for two chlorines), Fragment at m/z 183: ([M-Cl]⁺), Fragment at m/z 159: ([M-COOCH₃]⁺) |

Analytical Protocol: Purity Determination by HPLC

A reliable method for assessing purity can be adapted from established reverse-phase HPLC methods for similar aromatic esters.[6]

-

System: HPLC with a UV detector (set to ~254 nm).

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[6]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[6]

-

Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or acetonitrile.

-

Analysis: Inject the sample and integrate the peak areas to determine the purity percentage. The retention time will be specific to the compound under the given conditions.

Safety, Handling, and Storage

Based on the safety data sheets (SDS) of its structural isomers, Methyl 4-chloro-3-(chloromethyl)benzoate must be handled as a hazardous chemical.[7][8] The benzylic chloride moiety makes it corrosive and a lachrymator (a substance that irritates the eyes and causes tears).

-

GHS Hazard Statements (Predicted):

-

Handling (Trustworthiness through Caution):

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

-

Keep away from heat, sparks, and open flames.[9]

-

Ensure an eyewash station and safety shower are immediately accessible.[8]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Recommended storage temperature is often refrigerated (2-8°C) to minimize degradation.[1]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and moisture.[9]

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]

-

Applications in Research and Development

The true value of Methyl 4-chloro-3-(chloromethyl)benzoate lies in its role as a versatile intermediate. Its bifunctional nature allows for sequential, controlled modifications, making it a valuable precursor in several high-value sectors.

-

Pharmaceutical Synthesis: It serves as a key starting material for building complex heterocyclic systems and for attaching the substituted benzyl moiety to a core scaffold. Its analogs are used in the development of novel therapeutics, including cancer treatments and vasodilators.[4]

-

Agrochemical Development: The structural motif is common in modern pesticides and herbicides. This compound can be used to synthesize new active ingredients for crop protection.[3]

-

Materials Science: It can be used to synthesize specialized monomers for polymers or to functionalize surfaces, introducing both chlorine and ester functionalities for further modification.

By providing multiple reaction sites with different reactivity profiles, this compound allows synthetic chemists to design and execute complex, multi-step syntheses with a high degree of control and efficiency.

References

-

PubChem. Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Chemsrc. Methyl 3-(chloromethyl)benzoate | CAS#:34040-63-6. [Link]

-

PubChem. Methyl 4-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Chemsrc. Methyl 4-(chloromethyl)benzoate | CAS#:34040-64-7. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PrepChem.com. Synthesis of Chloromethyl Benzoate. [Link]

- Google Patents.

-

SIELC Technologies. Methyl 4-(chloromethyl)benzoate. [Link]

Sources

- 1. Methyl 4-(chloromethyl)benzoate | 34040-64-7 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-(chloromethyl)benzoate | SIELC Technologies [sielc.com]

- 7. Methyl 4-(chloromethyl)benzoate - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Methyl 3-(chloromethyl)benzoate | CAS#:34040-63-6 | Chemsrc [chemsrc.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl 4-(chloromethyl)benzoate: Synthesis, Applications, and Experimental Protocols

Introduction: In the landscape of pharmaceutical and materials science research, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 4-(chloromethyl)benzoate, a versatile reagent, serves as a cornerstone in this regard. Its unique structure, featuring a reactive benzylic chloride and a modifiable methyl ester, offers synthetic chemists a powerful tool for introducing the 4-(methoxycarbonyl)benzyl moiety into a diverse range of molecules. This guide provides a comprehensive overview of methyl 4-(chloromethyl)benzoate, from its fundamental properties to its synthesis and critical applications, with a focus on providing actionable insights for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Methyl 4-(chloromethyl)benzoate is identified by the CAS Number 34040-64-7 .[1][2][3][4][5] Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol .[1][2][4][6][7]

| Property | Value | Source |

| CAS Number | 34040-64-7 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][4][6][7] |

| Molecular Weight | 184.62 g/mol | [1][2][4][6][7] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 37.0 to 41.0 °C | |

| Boiling Point | 240-242 °C | [2] |

| Solubility | Soluble in methanol | [4] |

| InChIKey | SATDLKYRVXFXRE-UHFFFAOYSA-N | [1][2][3][4] |

| SMILES | COC(=O)C1=CC=C(C=C1)CCl | [1][2][6] |

Synthesis of Methyl 4-(chloromethyl)benzoate: A Mechanistic Perspective

The synthesis of methyl 4-(chloromethyl)benzoate is primarily achieved through the chlorination of methyl p-toluate. This reaction is a free-radical substitution on the benzylic methyl group, a process that requires initiation by UV light or a chemical radical initiator.

A common laboratory-scale synthesis involves the following steps:

-

Esterification of p-Toluic Acid: p-Toluic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield methyl p-toluate.

-

Side-Chain Chlorination: The resulting methyl p-toluate is then subjected to chlorination. Chlorine gas is bubbled through the heated reaction mixture under UV irradiation. The UV light initiates the formation of chlorine radicals, which then abstract a hydrogen atom from the methyl group of methyl p-toluate, leading to the formation of a benzylic radical. This radical then reacts with a molecule of chlorine to form the desired product and a new chlorine radical, thus propagating the chain reaction.

A patented method for the preparation of methyl p-chloromethyl benzoate involves the esterification of p-methylbenzoic acid with methanol, followed by side-chain chlorination with chlorine gas under UV light or with a chemical initiator.[8] The reaction temperature is typically maintained between 70 °C and 140 °C.[8]

Caption: Synthesis workflow for Methyl 4-(chloromethyl)benzoate.

Key Reactions and Applications in Drug Development

The synthetic utility of methyl 4-(chloromethyl)benzoate stems from the differential reactivity of its two functional groups. The benzylic chloride is highly susceptible to nucleophilic substitution, while the methyl ester can undergo hydrolysis or amidation.

1. Nucleophilic Substitution: The chloromethyl group serves as an excellent electrophile for the introduction of the 4-(methoxycarbonyl)benzyl moiety. This is particularly valuable in the synthesis of pharmaceutical agents where this structural motif is required. For instance, it can be reacted with amines, thiols, and other nucleophiles to form a variety of derivatives.

2. Pharmaceutical Intermediate: Methyl 4-(chloromethyl)benzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is a building block for certain dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[6]

3. Agrochemical Synthesis: Beyond pharmaceuticals, this compound is also utilized in the development of agrochemicals, such as pesticides and herbicides.

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the N-alkylation of a primary amine with methyl 4-(chloromethyl)benzoate.

Materials:

-

Methyl 4-(chloromethyl)benzoate

-

Primary amine of choice

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add a solution of methyl 4-(chloromethyl)benzoate (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for N-alkylation.

Analytical Methods for Quality Control

Ensuring the purity and identity of methyl 4-(chloromethyl)benzoate is crucial for its successful application. Several analytical techniques are employed for its characterization:

-

Gas Chromatography (GC): A primary method for assessing the purity of the compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis, typically with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[3]

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[1]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

-

For quantitative analysis, methods like GC-MS are often employed.

Safety and Handling

Methyl 4-(chloromethyl)benzoate is a corrosive substance that can cause severe skin burns and eye damage.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.[7]

Hazard Statements:

-

H290: May be corrosive to metals.

-

H314: Causes severe skin burns and eye damage.[7]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P310: Immediately call a POISON CENTER or doctor/physician.[7]

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6]

Conclusion

Methyl 4-(chloromethyl)benzoate is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential tool for the construction of complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

-

PubChem. Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. Methyl 4-(chloromethyl)benzoate. American Chemical Society. [Link]

-

SIELC Technologies. Methyl 4-(chloromethyl)benzoate. [Link]

-

PubChem. Methyl 4-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

Chemsrc. Methyl 4-(chloromethyl)benzoate. [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of Methyl 4-chloro-3-hydroxybenzoate in Chemical Synthesis. [Link]

-

Carl ROTH. 4-(Chloromethyl)benzoic acid methyl ester. [Link]

-

PrepChem.com. Synthesis of Chloromethyl Benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. [Link]

- Google Patents.

-

Ministry of the Environment, Japan. III Analytical Methods. [Link]

- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

Sources

- 1. Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Methyl 4-(chloromethyl)benzoate | SIELC Technologies [sielc.com]

- 4. Methyl 4-(chloromethyl)benzoate | 34040-64-7 [chemicalbook.com]

- 5. 4-(Chloromethyl)benzoic acid methyl ester, 500 g, CAS No. 34040-64-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-chloro-3-(chloromethyl)benzoate: A Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The compound in focus is Methyl 4-chloro-3-(chloromethyl)benzoate . The International Union of Pure and Applied Chemistry (IUPAC) naming convention precisely describes its structure: a methyl ester of a benzoic acid derivative. The parent structure is methyl benzoate, which is substituted at the 3- and 4-positions of the benzene ring. A chlorine atom is attached at the 4-position ("4-chloro"), and a chloromethyl group (-CH₂Cl) is at the 3-position ("3-(chloromethyl)").

This specific substitution pattern, featuring two distinct types of carbon-chlorine bonds—one aromatic and one benzylic—is crucial to its synthetic utility. While comprehensive data for this exact isomer is sparse, its properties and reactivity can be reliably inferred from closely related and well-documented analogs like Methyl 4-(chloromethyl)benzoate and Methyl 3-(chloromethyl)benzoate.[1][2]

Structural and Physical Properties

| Property | Value | Source |

| IUPAC Name | Methyl 4-chloro-3-(chloromethyl)benzoate | - |

| Molecular Formula | C₉H₈Cl₂O₂ | - |

| Molecular Weight | 219.07 g/mol | Calculated |

| Appearance | Expected to be a white to light yellow solid or low melting solid at room temperature. | Inferred from analogs |

Molecular Structure Diagram:

Structure of Methyl 4-chloro-3-(chloromethyl)benzoate

Rationale for Synthesis: A Strategic Approach

The synthesis of Methyl 4-chloro-3-(chloromethyl)benzoate is not commonly detailed in standard literature, but a logical and efficient pathway can be designed based on established organic chemistry principles. The most field-proven approach involves a two-step process starting from a commercially available precursor: esterification followed by selective side-chain chlorination.

Core Principle: The synthetic strategy hinges on the differential reactivity of a methyl group on an aromatic ring versus the carboxylic acid. It is more controlled to first protect the carboxylic acid as a methyl ester and then perform a radical-initiated chlorination on the benzylic methyl group.

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of 4-chloro-3-methylbenzoic acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-methylbenzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-chloro-3-methylbenzoate.

Step 2: Free-Radical Chlorination of Methyl 4-chloro-3-methylbenzoate

This step is analogous to the synthesis of related chloromethylated compounds.[2][3]

-

Reaction Setup: Dissolve the methyl 4-chloro-3-methylbenzoate (1.0 eq) from Step 1 in a non-polar solvent such as carbon tetrachloride or cyclohexane in a flask equipped with a reflux condenser and a gas inlet.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Heat the solution to reflux.

-

Execution: Bubble chlorine gas through the solution or, for better control, add N-chlorosuccinimide (NCS) portion-wise while irradiating the mixture with a UV lamp to initiate the side-chain chlorination. The reaction must be carefully monitored to favor mono-chlorination and prevent the formation of di- and tri-chlorinated byproducts.

-

Workup and Purification: Upon completion, cool the mixture. Filter off any solid byproducts (e.g., succinimide if NCS is used). Wash the filtrate with sodium bicarbonate solution and then water. Dry the organic layer and remove the solvent. The resulting crude product, Methyl 4-chloro-3-(chloromethyl)benzoate, should be purified by vacuum distillation or column chromatography.

Role as a Versatile Synthetic Intermediate

Safety, Handling, and Hazard Mitigation

Based on data from closely related analogs like Methyl 4-(chloromethyl)benzoate, this compound must be handled with significant care as it is expected to be corrosive and hazardous. [1][4][5] Hazard Identification:

-

GHS Classification (Predicted): Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1. [1][4]* Signal Word: Danger [4]* Hazard Statements: H314 - Causes severe skin burns and eye damage. May be corrosive to metals. [4]

Self-Validating Safety Protocol

1. Engineering Controls:

-

All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

An eyewash station and safety shower must be immediately accessible.

2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [4]* Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of gloves immediately after use or if contamination is suspected.

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

3. Handling and Storage:

-

Handling: Avoid creating dust. Do not breathe dust or vapors. [5]Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. [5]Store locked up and away from incompatible materials such as strong oxidizing agents.

4. First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [4]* Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [4][5]* Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Conclusion

Methyl 4-chloro-3-(chloromethyl)benzoate is a strategically designed chemical intermediate whose value is derived from its multiple, orthogonally reactive functional groups. The presence of a highly reactive benzylic chloride for nucleophilic substitution, a modifiable ester group, and a metabolically significant aromatic chlorine makes it a powerful tool for medicinal chemists and drug development professionals. While its synthesis and handling require careful planning and execution due to its hazardous nature, its potential to accelerate the discovery of novel therapeutics is significant. This guide provides the foundational knowledge for its safe and effective utilization in advanced chemical research.

References

-

PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Methyl 4-(chloromethyl)benzoate. CAS, a division of the American Chemical Society. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-(trichloromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Chloromethyl Benzoate. Retrieved January 15, 2026, from [Link]

- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

SIELC Technologies. (2018, May 16). Methyl 4-(chloromethyl)benzoate. Retrieved January 15, 2026, from [Link]

- Google Patents. (2007). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

Sources

- 1. Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Methyl 4-(chloromethyl)benzoate - Safety Data Sheet [chemicalbook.com]

physical properties of Methyl 4-chloro-3-(chloromethyl)benzoate

An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-3-(chloromethyl)benzoate

Introduction: Characterizing a Novel Benzoate Derivative

Methyl 4-chloro-3-(chloromethyl)benzoate is a disubstituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive benzylic chloride and a modifiable ester group, makes it a valuable intermediate for creating complex molecular architectures. However, a comprehensive review of scientific literature and chemical databases reveals a notable scarcity of published data for this specific substitution pattern.

This guide is designed for researchers, scientists, and drug development professionals who may be working with this or structurally similar novel compounds. Instead of presenting a simple data sheet, this document provides a comprehensive framework for the experimental determination and theoretical prediction of its core physical properties. We will leverage data from closely related structural isomers and analogs to establish a predictive baseline, and then detail the self-validating experimental protocols necessary to confirm these characteristics in the laboratory. This approach serves as a practical workflow for the rigorous characterization of new chemical entities.

Molecular Identity and Theoretical Properties

The first step in characterizing any compound is to establish its fundamental molecular identity.

-

IUPAC Name: Methyl 4-chloro-3-(chloromethyl)benzoate

-

Molecular Formula: C₉H₈Cl₂O₂

-

Molecular Weight: 219.07 g/mol

The structure combines a methyl benzoate core with two distinct chlorine-containing substituents: a chloro group directly attached to the aromatic ring and a chloromethyl group in the adjacent position. This specific arrangement is predicted to significantly influence its reactivity and physical properties compared to its monosubstituted counterparts.

Comparative Analysis with Structural Analogs

To form a hypothesis about the physical properties of the target molecule, we can analyze data from its commercially available and well-characterized structural analogs. The position and nature of substituents on the benzene ring directly impact crystal lattice packing, intermolecular forces, and overall polarity, which in turn dictate properties like melting and boiling points.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 4-(chloromethyl)benzoate | 34040-64-7 | 184.62 | 37-41 | 165 / 30 mmHg |

| Methyl 3-(chloromethyl)benzoate | 34040-63-6 | 184.62 | N/A (Liquid at RT) | 276.8[1] |

| Methyl 4-chlorobenzoate | 1126-46-1 | 170.59 | 42-44[2] | 107 / closed cup (Flash Pt)[2] |

Expert Insights:

-

Melting Point Prediction: The target molecule, Methyl 4-chloro-3-(chloromethyl)benzoate, has a higher molecular weight than all the listed analogs. The presence of two chlorine atoms increases both mass and polarizability, likely leading to stronger intermolecular van der Waals forces. Furthermore, the 1,2,4-trisubstitution pattern may allow for efficient crystal packing. Therefore, it is reasonable to predict that Methyl 4-chloro-3-(chloromethyl)benzoate will be a solid at room temperature with a melting point significantly higher than that of its monosubstituted analogs, likely in the range of 50-70°C.

-

Boiling Point Prediction: The boiling point is expected to be substantially higher than that of the analogs due to the increased molecular weight and dipole moment. It will likely exceed the boiling point of Methyl 3-(chloromethyl)benzoate. High-temperature distillation should be avoided to prevent potential decomposition, making vacuum distillation the required method for purification.

Workflow for Experimental Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized batch of Methyl 4-chloro-3-(chloromethyl)benzoate. This process ensures that purity is established before definitive physical and structural properties are measured.

Caption: Workflow for the purification and characterization of a novel compound.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, where the consistency of results across different techniques provides a high degree of confidence in the final characterization.

Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a primary indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically < 1°C), whereas impurities depress and broaden the melting range.

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁-T₂. For a pure sample, this range should be narrow.

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. The predicted spectra below are based on established principles of chemical shifts and fragmentation patterns, informed by data from related compounds.[3]

A. ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted Spectrum for Methyl 4-chloro-3-(chloromethyl)benzoate (in CDCl₃):

-

~8.0 ppm (d, 1H): Aromatic proton at C2, adjacent to the ester. Appears as a doublet due to coupling with the H at C6.

-

~7.8 ppm (dd, 1H): Aromatic proton at C6, coupled to both H at C2 and H at C5. Appears as a doublet of doublets.

-

~7.5 ppm (d, 1H): Aromatic proton at C5, adjacent to the C-Cl group. Appears as a doublet due to coupling with H at C6.

-

~4.7 ppm (s, 2H): Methylene protons of the chloromethyl (-CH₂Cl) group. Appears as a singlet as there are no adjacent protons.

-

~3.9 ppm (s, 3H): Methyl protons of the ester (-OCH₃) group. Appears as a singlet.

Protocol:

-

Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

B. Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic Absorption Bands:

-

~1720-1730 cm⁻¹ (strong, sharp): C=O stretch of the ester group.

-

~1250-1300 cm⁻¹ (strong): C-O stretch of the ester group.

-

~1100-1150 cm⁻¹ (medium): C-Cl stretch from the aromatic chloride.

-

~650-700 cm⁻¹ (medium): C-Cl stretch from the alkyl chloride (chloromethyl group).

-

~2950-3000 cm⁻¹ (medium): C-H stretches from the methyl and methylene groups.

-

~3050-3100 cm⁻¹ (weak): Aromatic C-H stretches.

Protocol (ATR-IR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum.

C. Mass Spectrometry

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and providing information about the molecular formula through isotopic distribution patterns.

Predicted Observations:

-

Molecular Ion (M⁺): The key feature will be a cluster of peaks corresponding to the molecular ion, reflecting the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

M⁺ peak: at m/z 218 (containing two ³⁵Cl atoms). This will be the most abundant peak in the cluster.

-

M+2 peak: at m/z 220 (containing one ³⁵Cl and one ³⁷Cl).

-

M+4 peak: at m/z 222 (containing two ³⁷Cl atoms).

-

-

Fragmentation: A prominent fragment would be the loss of the methoxy group (-OCH₃, 31 Da) or the chlorine radical from the chloromethyl group.

Protocol (GC-MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the sample from any residual impurities before it enters the mass spectrometer.

-

Analyze the resulting mass spectrum for the molecular ion cluster and fragmentation patterns.

Conclusion

References

-

PubChem. Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of Chloromethyl Benzoate. [Link]

-

Chemsrc. Methyl 4-(chloromethyl)benzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

Sources

An In-Depth Technical Guide to Methyl 4-chloro-3-(chloromethyl)benzoate and Its Isomeric Landscape for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-3-(chloromethyl)benzoate, a compound of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document establishes its foundational chemical properties through theoretical calculations. To provide a practical framework for researchers, this guide also presents a detailed analysis of the closely related and more extensively studied isomer, Methyl 4-(chloromethyl)benzoate. This comparative approach offers valuable insights into the anticipated characteristics, synthesis, and potential applications of the target molecule. The guide further outlines a proposed synthetic pathway for Methyl 4-chloro-3-(chloromethyl)benzoate, alongside robust analytical methodologies for its characterization. Safety protocols and handling procedures, extrapolated from data on analogous compounds, are also detailed to ensure safe laboratory practices. This document is intended to serve as a vital resource for scientists engaged in the design and execution of research involving substituted benzoate derivatives.

Introduction: Navigating the Isomeric Complexity of Substituted Benzoates

Substituted benzoates are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of functional molecules. The precise positioning of substituents on the benzene ring is paramount, as it dictates the molecule's steric and electronic properties, and ultimately its biological activity and reactivity. This guide focuses on Methyl 4-chloro-3-(chloromethyl)benzoate, a dichlorinated toluene derivative with potential as a building block in the synthesis of novel compounds.

Given the current scarcity of dedicated literature for this specific isomer, this guide adopts a dual approach. Firstly, it defines the theoretical and structural identity of Methyl 4-chloro-3-(chloromethyl)benzoate. Secondly, it leverages the extensive data available for the commercially accessible isomer, Methyl 4-(chloromethyl)benzoate, to provide a scientifically grounded reference for its properties and behavior. This comparative analysis is designed to empower researchers to anticipate the characteristics of Methyl 4-chloro-3-(chloromethyl)benzoate and to design synthetic and analytical strategies with a higher degree of confidence.

Molecular Profile: Methyl 4-chloro-3-(chloromethyl)benzoate

Molecular Structure and Weight

The structure of Methyl 4-chloro-3-(chloromethyl)benzoate is defined by a benzene ring substituted with a methyl ester group, a chlorine atom at the 4-position, and a chloromethyl group at the 3-position.

Molecular Formula: C₉H₈Cl₂O₂

Molecular Weight: 219.07 g/mol

The molecular weight is a calculated value based on the atomic weights of its constituent elements.

Structural Representation

Caption: 2D structure of Methyl 4-chloro-3-(chloromethyl)benzoate.

A Comparative Isomer: Methyl 4-(chloromethyl)benzoate

In contrast to the target molecule, extensive data is available for the isomeric compound Methyl 4-(chloromethyl)benzoate (CAS No: 34040-64-7). This information provides a valuable benchmark for predicting the properties and reactivity of Methyl 4-chloro-3-(chloromethyl)benzoate.

Physicochemical Properties of Methyl 4-(chloromethyl)benzoate

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][3][4] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 36-41 °C | [3][5] |

| Boiling Point | 165 °C at 30 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

Reactivity and Applications of Methyl 4-(chloromethyl)benzoate

Methyl 4-(chloromethyl)benzoate is a key intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[6] Its reactivity is centered around the benzylic chloride, which is susceptible to nucleophilic substitution, and the methyl ester, which can undergo hydrolysis or reduction.

This compound serves as a precursor for the synthesis of various biologically active molecules. For instance, it has been used in the development of potential analgesic compounds.[7]

Proposed Synthesis of Methyl 4-chloro-3-(chloromethyl)benzoate

A plausible synthetic route for Methyl 4-chloro-3-(chloromethyl)benzoate can be conceptualized based on established methods for analogous compounds, such as the synthesis of Methyl 3-(bromomethyl)-4-chlorobenzoate.[8] The proposed pathway involves the selective chlorination of a suitable precursor.

A logical starting material would be Methyl 4-chloro-3-methylbenzoate . The synthesis could proceed via a free-radical chlorination of the methyl group at the 3-position.

Proposed Reaction Scheme:

Caption: Proposed synthesis of Methyl 4-chloro-3-(chloromethyl)benzoate.

Experimental Protocol Outline:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-3-methylbenzoate in a suitable solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-chlorosuccinimide (NCS) as the chlorinating agent and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the reaction mixture to reflux or irradiate with UV light to initiate the free-radical reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure Methyl 4-chloro-3-(chloromethyl)benzoate.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized Methyl 4-chloro-3-(chloromethyl)benzoate would rely on a combination of standard analytical techniques.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR would show characteristic peaks for the aromatic protons, the methylene protons of the chloromethyl group, and the methyl protons of the ester. ¹³C NMR would provide signals for each unique carbon atom. |

| Mass Spectrometry (MS) | The mass spectrum would display the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the two chlorine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C=O stretch of the ester, C-Cl bonds, and aromatic C-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method could be developed for purity analysis and quantification, similar to methods used for related compounds.[9] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 4-chloro-3-(chloromethyl)benzoate is not available, the safety precautions for the closely related isomer, Methyl 4-(chloromethyl)benzoate, should be strictly followed.[2][5]

Hazard Summary for Methyl 4-(chloromethyl)benzoate:

-

May be corrosive to metals.

-

Harmful if swallowed. [1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials such as strong oxidizing agents.

-

Spills: Absorb spillage to prevent material damage.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

First Aid Measures:

-

If on skin (or hair): Immediately remove all contaminated clothing. Rinse skin with water/shower.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

In all cases of exposure, seek immediate medical attention.

Conclusion

Methyl 4-chloro-3-(chloromethyl)benzoate represents a potentially valuable, yet underexplored, building block in synthetic chemistry. This guide has established its fundamental molecular identity and proposed a viable synthetic route. By drawing parallels with the well-documented isomer, Methyl 4-(chloromethyl)benzoate, researchers can gain valuable predictive insights into its properties, reactivity, and handling requirements. The outlined analytical methodologies provide a robust framework for the characterization and quality control of this compound. It is hoped that this technical guide will stimulate further research into the synthesis and applications of Methyl 4-chloro-3-(chloromethyl)benzoate, unlocking its potential in the development of novel pharmaceuticals and functional materials.

References

-

PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 27). Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Chloromethyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.

- Google Patents. (n.d.). Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

-

Caroline, C. G., Hadinugroho, W., & Tjahjono, D. H. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Journal of Applied Pharmaceutical Science, 14(9), 1-10. Retrieved from [Link]

Sources

- 1. Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Methyl 4-(chloromethyl)benzoate | CAS#:34040-64-7 | Chemsrc [chemsrc.com]

- 4. Methyl 4-(chloromethyl)benzoate | 34040-64-7 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 7. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 4-(chloromethyl)benzoate | SIELC Technologies [sielc.com]

- 10. Methyl 4-(Chloromethyl)benzoate | 34040-64-7 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to Methyl 4-chloro-3-(chloromethyl)benzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 4-chloro-3-(chloromethyl)benzoate, a bifunctional organic compound with significant potential as a building block in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's structural attributes, a robust synthetic pathway, and its prospective applications, grounded in established chemical principles.

Introduction and Strategic Importance

Methyl 4-chloro-3-(chloromethyl)benzoate is a substituted aromatic ester possessing two distinct reactive sites: a chlorinated benzene ring and a benzylic chloride. This dual reactivity makes it a versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of the chloro and chloromethyl groups on the benzoate scaffold allows for sequential and regioselective modifications, a highly desirable feature in the design of novel therapeutic agents and functional materials. The ester moiety provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to a benzyl alcohol, further expanding its synthetic utility.

While direct literature on this specific isomer is sparse, its chemical nature suggests its utility as a precursor for compounds where a substituted phenyl ring is to be introduced. The applications of its isomers, such as Methyl 3-(chloromethyl)benzoate, in the synthesis of potential cancer therapeutics and vasodilators, underscore the potential of this class of compounds.

Structural Formula and Physicochemical Properties

The structural formula of Methyl 4-chloro-3-(chloromethyl)benzoate is presented below. The molecule consists of a benzene ring substituted with a chlorine atom at the 4-position, a chloromethyl group at the 3-position, and a methyl ester group at the 1-position.

Caption: Structural formula of Methyl 4-chloro-3-(chloromethyl)benzoate.

A CAS number for Methyl 4-chloro-3-(chloromethyl)benzoate has not been definitively assigned in major chemical databases as of the last update. Its physicochemical properties are predicted to be similar to its isomers, suggesting it is likely a solid at room temperature with a relatively high boiling point.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.07 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | > 250 °C (decomposes) |

| Melting Point | 50-70 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |

Synthesis of Methyl 4-chloro-3-(chloromethyl)benzoate

A robust and logical synthetic route to Methyl 4-chloro-3-(chloromethyl)benzoate proceeds via a two-step sequence starting from the commercially available 4-chloro-3-methylbenzoic acid. This pathway involves an initial esterification followed by a selective free-radical chlorination of the benzylic methyl group.

Caption: Proposed synthetic workflow for Methyl 4-chloro-3-(chloromethyl)benzoate.

Step 1: Esterification of 4-chloro-3-methylbenzoic Acid

The initial step is a classic Fischer esterification, a well-established and reliable method for converting carboxylic acids to esters.[1]

Protocol:

-

To a solution of 4-chloro-3-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 4-chloro-3-methylbenzoate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield of the ester.

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.

-

Aqueous Work-up: The sodium bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, simplifying the purification process.

Step 2: Free-Radical Side-Chain Chlorination

The second step involves the selective chlorination of the methyl group at the 3-position. This is a free-radical halogenation, a reaction known to be selective for benzylic positions.[2][3] The use of N-chlorosuccinimide (NCS) is often preferred over chlorine gas in a laboratory setting for better control and safety. A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is required to initiate the reaction. The synthesis of the bromo-analog, Methyl 3-(bromomethyl)-4-chlorobenzoate, from methyl 4-chloro-3-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator provides strong precedent for this transformation.[4]

Protocol:

-

Dissolve Methyl 4-chloro-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Add N-chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq).

-

Heat the reaction mixture to reflux (around 77°C for CCl₄) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Methyl 4-chloro-3-(chloromethyl)benzoate by column chromatography on silica gel or recrystallization.

Causality of Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS serves as a source of chlorine radicals in the presence of an initiator, allowing for a more controlled and selective chlorination compared to using gaseous chlorine.

-

Radical Initiator (AIBN/BPO): These initiators decompose upon heating to generate free radicals, which then initiate the chain reaction by abstracting a hydrogen atom from the benzylic methyl group.[5]

-

Solvent Choice: Carbon tetrachloride is a traditional solvent for free-radical halogenations due to its inertness. However, due to its toxicity, alternative solvents like chlorobenzene can also be employed.

Structural Characterization

The structure of the synthesized Methyl 4-chloro-3-(chloromethyl)benzoate can be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃) | δ ~7.9 (d, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~4.7 (s, 2H, -CH₂Cl), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~140, ~135, ~132, ~130, ~128, ~126 (Ar-C), ~52 (-OCH₃), ~45 (-CH₂Cl) |

| Mass Spec (EI) | M⁺ at m/z 218/220/222 (isotope pattern for 2 Cl atoms) |

Potential Applications in Drug Development and Research

As a bifunctional building block, Methyl 4-chloro-3-(chloromethyl)benzoate is a valuable intermediate for introducing a 4-chloro-3-methylbenzoate moiety into larger molecules.

-

Medicinal Chemistry: The reactive benzylic chloride can undergo nucleophilic substitution reactions with a wide range of nucleophiles such as amines, thiols, and alcohols. This allows for the facile attachment of this substituted aromatic scaffold to other pharmacophores in the development of new therapeutic agents. The chloro-substituent on the aromatic ring can influence the electronic properties and metabolic stability of the final compound.

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound can serve as a precursor for the synthesis of novel pesticides and herbicides.

-

Materials Science: The ability to undergo further chemical modifications makes it a candidate for the synthesis of specialized polymers and functional materials.

Safety and Handling

Methyl 4-chloro-3-(chloromethyl)benzoate is expected to be a corrosive and lachrymatory compound due to the presence of the reactive benzylic chloride group. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis, characterization, and potential applications of Methyl 4-chloro-3-(chloromethyl)benzoate. By leveraging established and reliable chemical transformations, a plausible and efficient synthetic route has been detailed. The unique structural features of this compound position it as a valuable intermediate for researchers and scientists engaged in the discovery and development of novel chemical entities.

References

-

Chemistry Stack Exchange. (2017, February 28). Side chain chlorination of substituted toluene. [Link]

-

Chemistry Stack Exchange. (2016, June 6). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?[Link]

- Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. US1761475A - Side chain chlorination products of meta nitrotoluene and process of making the same - Google Patents [patents.google.com]

- 5. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-chloro-3-(chloromethyl)benzoate for Researchers and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-chloro-3-(chloromethyl)benzoate, a halogenated aromatic ester, has emerged as a compound of significant interest due to its unique structural features and reactivity. This guide provides an in-depth technical overview of this versatile intermediate, offering researchers, scientists, and drug development professionals a comprehensive resource to facilitate its effective utilization in their synthetic endeavors. From its fundamental chemical properties and commercial availability to its nuanced applications and handling protocols, this document aims to bridge the gap between theoretical knowledge and practical application, empowering innovation in the quest for new medicines.

Core Characteristics of Methyl 4-chloro-3-(chloromethyl)benzoate

Methyl 4-chloro-3-(chloromethyl)benzoate (CAS No. 1211505-19-9) is a bifunctional organic compound featuring a benzoate core substituted with both a chloro and a chloromethyl group. This distinct substitution pattern offers multiple reactive sites, making it a valuable precursor in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in chemical synthesis. The key properties of Methyl 4-chloro-3-(chloromethyl)benzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1211505-19-9 | [1], [2] |